4-methoxy-5,6-dimethyl-2H-pyran-2-one
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Overview
Description
4-Methoxy-5,6-dimethyl-2H-pyran-2-one is an organic compound with the molecular formula C8H10O3. It is a derivative of pyran-2-one, characterized by the presence of methoxy and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5,6-dimethyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy group being introduced at the 4-position of the pyran ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy-5,6-dimethyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of pyran derivatives.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-methoxy-5,6-dimethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-6-methyl-2H-pyran-2-one
- 5,6-Dihydro-4-methoxy-2H-pyran
- 4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one
Uniqueness
4-Methoxy-5,6-dimethyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-methoxy-5,6-dimethylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-6(2)11-8(9)4-7(5)10-3/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWOCKCIPBEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)C=C1OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550475 |
Source
|
Record name | 4-Methoxy-5,6-dimethyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64361-40-6 |
Source
|
Record name | 4-Methoxy-5,6-dimethyl-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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